molecular formula C10H17F2N3 B2722473 (2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine CAS No. 1245807-73-1

(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine

Cat. No.: B2722473
CAS No.: 1245807-73-1
M. Wt: 217.264
InChI Key: AKTQCEGEJDCSGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine typically involves the reaction of 2,2-difluoroethylamine with 2-(3,5-dimethylpyrazolyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives with reduced fluorine content.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)ethyl]amine
  • (2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)methyl]amine
  • (2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)butyl]amine

Uniqueness

(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine stands out due to its unique combination of the difluoroethyl and dimethylpyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2-(3,5-dimethylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N3/c1-7-4-8(2)15(14-7)9(3)5-13-6-10(11)12/h4,9-10,13H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQCEGEJDCSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CNCC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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